![molecular formula C14H11ClN2O B376864 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 325736-91-2](/img/structure/B376864.png)
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Overview
Description
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CMP) is an organic compound that has been widely studied for its potential applications in scientific research. CMP is a heterocyclic aromatic compound, which is a type of organic compound composed of two or more rings of atoms that are connected by one or more atoms. The compound has a unique chemical structure with a chloro group, a methoxy group, an imidazole ring, and a pyridine ring. CMP has a wide range of applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
1. Radiochemical Synthesis for Medical Imaging
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives are synthesized for potential medical imaging applications. These derivatives exhibit high affinity and selectivity for Peripheral Benzodiazepine Receptors (PBR), making them useful for in vivo studies using SPECT (Single Photon Emission Computed Tomography) (Katsifis et al., 2000).
2. Crystal Structure Analysis
The imidazo[1,2-a]pyridine derivatives, including 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, have been the subject of crystal structure and Hirshfeld surface analysis. These studies provide insights into the molecular structure, which is critical for understanding their chemical properties and potential applications (Dhanalakshmi et al., 2018).
3. Chemical Detoxification Applications
Research indicates the utility of imidazo[1,2-a]pyridine derivatives in chemical detoxification, particularly for the treatment of mercury(II) chloride (HgCl2) induced toxicity. This demonstrates the compound's potential in environmental and health-related applications (Sharma et al., 2018).
4. Potential in Chemotherapy
Selenylated imidazo[1,2-a]pyridine derivatives have shown promise in breast cancer chemotherapy. These compounds exhibit cytotoxicity against cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Almeida et al., 2018).
5. Antiulcer Agent Synthesis
The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position has been explored for potential use as antiulcer agents. These compounds have shown cytoprotective properties in models, providing a basis for further pharmaceutical development (Starrett et al., 1989).
6. Exploration in Medicinal Chemistry
Imidazo[1,2-a]pyridine and its derivatives, including 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, have a wide range of applications in medicinal chemistry. They have been studied for their potential in treating various conditions, from heart failure to microbial infections, demonstrating the versatility of this chemical scaffold (Deep et al., 2016).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their structure-activity relationship and mode-of-action against tb .
Biochemical Pathways
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in various strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved via various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , which may suggest that the compound’s action could be influenced by environmental conditions.
properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFCPMJULPVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.